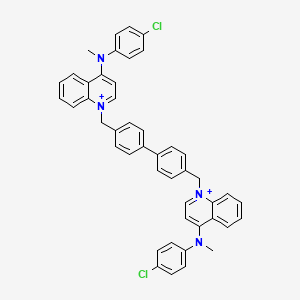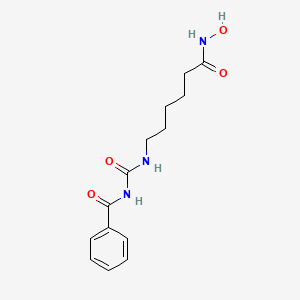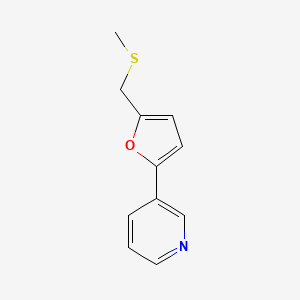
Citbrasine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of citibrasine involves the extraction from the stem bark of Swinglea glutinosa. The specific synthetic routes and reaction conditions for citibrasine are not widely documented in the literature. typical extraction methods for alkaloids involve solvent extraction followed by purification processes such as chromatography .
Industrial Production Methods: Industrial production of citibrasine would likely follow similar extraction and purification techniques, scaled up to meet production demands. This would involve the use of large-scale solvent extraction and advanced purification methods to ensure the purity and consistency of the compound.
Chemical Reactions Analysis
Types of Reactions: Citibrasine, like many alkaloids, can undergo various chemical reactions including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This involves the replacement of one atom or group of atoms with another, often facilitated by catalysts or specific reaction conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Catalysts such as palladium on carbon (Pd/C) and specific solvents are often used.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield various oxidized derivatives of citibrasine, while reduction could produce reduced forms of the compound.
Scientific Research Applications
Citibrasine has several scientific research applications, particularly in the fields of chemistry, biology, and medicine:
Chemistry: Citibrasine is studied for its unique chemical properties and potential as a chemical reagent.
Biology: It is used in biological research to study its effects on various biological pathways and processes.
Mechanism of Action
Citibrasine exerts its effects by inhibiting cathepsin V, an enzyme involved in the degradation of proteins within cells . By competitively binding to the active site of cathepsin V, citibrasine prevents the enzyme from interacting with its natural substrates, thereby inhibiting its activity. This inhibition can disrupt various cellular processes, particularly those related to cancer progression, making citibrasine a potential therapeutic agent .
Comparison with Similar Compounds
Acridone Alkaloids: Other acridone alkaloids share structural similarities with citibrasine and may exhibit similar biological activities.
Cathepsin Inhibitors: Compounds such as E-64 and leupeptin are also known to inhibit cathepsins and can be compared to citibrasine in terms of their inhibitory mechanisms and potential therapeutic applications.
Uniqueness: Citibrasine’s uniqueness lies in its specific inhibition of cathepsin V and its extraction from Swinglea glutinosa. This specific source and target make it distinct from other acridone alkaloids and cathepsin inhibitors .
Properties
CAS No. |
86680-34-4 |
|---|---|
Molecular Formula |
C17H17NO6 |
Molecular Weight |
331.32 g/mol |
IUPAC Name |
1,5-dihydroxy-2,3,4-trimethoxy-10-methylacridin-9-one |
InChI |
InChI=1S/C17H17NO6/c1-18-11-8(6-5-7-9(11)19)13(20)10-12(18)15(22-2)17(24-4)16(23-3)14(10)21/h5-7,19,21H,1-4H3 |
InChI Key |
QYPQTPVQPNLXHV-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=C(C=CC=C2O)C(=O)C3=C1C(=C(C(=C3O)OC)OC)OC |
melting_point |
154 - 156 °C |
physical_description |
Solid |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.










![3-methyl-2-phenylchromeno[4,3-c]pyrazol-4(2H)-one](/img/structure/B3064072.png)





